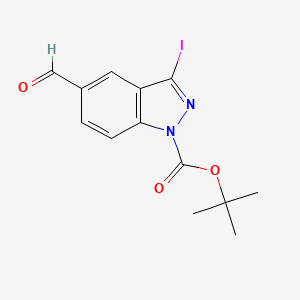
Tert-butyl 5-formyl-3-iodo-1H-indazole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 5-formyl-3-iodo-1H-indazole-1-carboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This compound is characterized by the presence of a tert-butyl ester group, a formyl group, and an iodine atom attached to the indazole core
Méthodes De Préparation
The synthesis of tert-butyl 5-formyl-3-iodo-1H-indazole-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.
Introduction of the Iodine Atom: The iodination of the indazole core is achieved using iodine or iodinating reagents such as N-iodosuccinimide (NIS) under specific conditions.
Formylation: The formyl group is introduced via formylation reactions, often using reagents like formic acid or formylating agents.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Tert-butyl 5-formyl-3-iodo-1H-indazole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol using common oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., sodium borohydride).
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate for substitution reactions, and various oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Tert-butyl 5-formyl-3-iodo-1H-indazole-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives, which are of interest in medicinal chemistry and materials science.
Biology: The compound can be used in the development of bioactive molecules, such as enzyme inhibitors or receptor modulators, due to its ability to interact with biological targets.
Medicine: Indazole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer, anti-inflammatory, and antimicrobial activities.
Industry: The compound may be used in the synthesis of specialty chemicals, dyes, and polymers with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl 5-formyl-3-iodo-1H-indazole-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The formyl group and iodine atom can participate in hydrogen bonding, halogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Tert-butyl 5-formyl-3-iodo-1H-indazole-1-carboxylate can be compared with other indazole derivatives, such as:
Tert-butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate: Similar structure but with a hydroxyl group instead of a formyl group, affecting its reactivity and biological activity.
Tert-butyl 3-iodo-1H-indazole-1-carboxylate: Lacks the formyl group, which may result in different chemical and biological properties.
Tert-butyl 3-formyl-1H-indole-1-carboxylate: An indole derivative with a similar functional group arrangement, but with an indole core instead of an indazole core, leading to different electronic and steric effects.
Propriétés
Formule moléculaire |
C13H13IN2O3 |
|---|---|
Poids moléculaire |
372.16 g/mol |
Nom IUPAC |
tert-butyl 5-formyl-3-iodoindazole-1-carboxylate |
InChI |
InChI=1S/C13H13IN2O3/c1-13(2,3)19-12(18)16-10-5-4-8(7-17)6-9(10)11(14)15-16/h4-7H,1-3H3 |
Clé InChI |
FKLWJPLUOWRVAY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)C=O)C(=N1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


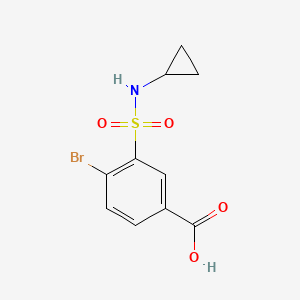
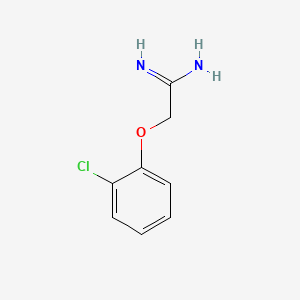
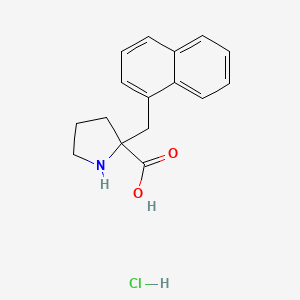
![3-Ethyl-5-p-tolyl-1H-[1,2,4]triazole](/img/structure/B15094958.png)
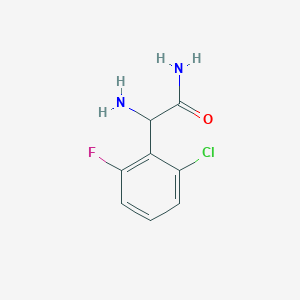

![2-(1,3-benzothiazol-2-ylsulfanylmethyl)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione](/img/structure/B15094973.png)
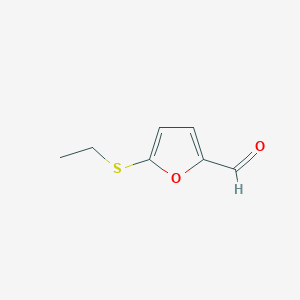
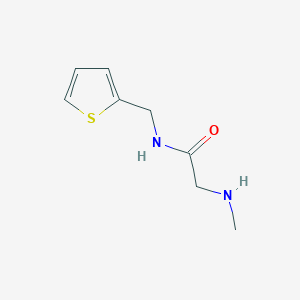
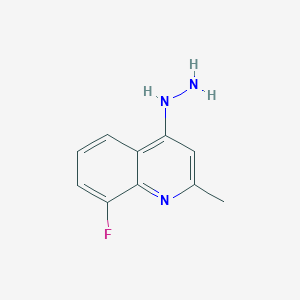
![Methyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B15095000.png)

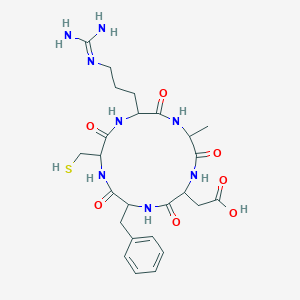
![5,6,7-Trimethylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B15095028.png)
